An In-depth Technical Guide to Eugenitol: Chemical Structure and Properties
An In-depth Technical Guide to Eugenitol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eugenitol, a naturally occurring chromone derivative, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and properties of eugenitol, with a focus on its physicochemical characteristics, biological activities, and safety profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information to support further investigation into the pharmacological potential of this compound.
Chemical Identity and Structure
Eugenitol, systematically named 5,7-dihydroxy-2,6-dimethylchromen-4-one, is a member of the chromone class of organic compounds. Its chemical structure is characterized by a benzopyran-4-one moiety with two hydroxyl groups and two methyl groups attached to the benzene ring.
Table 1: Chemical Identification of Eugenitol
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2,6-dimethylchromen-4-one |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| CAS Registry Number | 491-48-5 |
| Canonical SMILES | CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C)O |
| InChI Key | InChI=1S/C11H10O4/c1-5-3-8(13)10-9(15-5)4-7(12)6(2)11(10)14/h3-4,12,14H,1-2H3 |
Physicochemical Properties
The physicochemical properties of eugenitol are crucial for understanding its behavior in biological systems and for the development of potential drug formulations.
Table 2: Physicochemical Properties of Eugenitol
| Property | Value | Source |
| Melting Point | 274-276 °C | [1] |
| Boiling Point | 412.1 °C at 760 mmHg (Predicted) | [1] |
| pKa | 6.90 ± 0.40 (Predicted) | [1] |
| LogP | 1.821 (Predicted) | [1] |
| Water Solubility | Data not available | |
| Vapor Pressure | 2.22E-07 mmHg at 25°C (Predicted) | [1] |
| Density | 1.391 g/cm³ (Predicted) | [1] |
Biological and Pharmacological Properties
Eugenitol has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Key among these are its neuroprotective, anti-inflammatory, and antioxidant properties.
Neuroprotective Effects
Recent studies have highlighted the potential of eugenitol in the context of neurodegenerative diseases, particularly Alzheimer's disease. Research has shown that eugenitol can potently inhibit the formation of amyloid-β (Aβ) plaques and oligomers, and can also dissociate pre-formed Aβ plaques[1][2][3]. Furthermore, it has been observed to reduce Aβ-induced neurotoxicity[1][2][3]. In animal models of Alzheimer's disease, prolonged administration of eugenitol has been shown to ameliorate memory impairments and reduce Aβ deposits and neuroinflammation in the hippocampus[1][2][3].
Anti-inflammatory Activity
Eugenitol exhibits significant anti-inflammatory properties. It has been shown to potently reduce the release of pro-inflammatory cytokines in lipopolysaccharide-treated cells[1][2][3]. This anti-inflammatory action is a key component of its neuroprotective effects and suggests its potential for broader applications in inflammatory conditions.
Antioxidant Activity
Eugenitol demonstrates radical scavenging effects, which contribute to its overall biological activity[1][2][3]. The ability to neutralize reactive oxygen species is a critical factor in mitigating cellular damage associated with various pathological conditions, including neurodegeneration and inflammation.
Experimental Protocols
Detailed experimental protocols for the extraction, synthesis, and biological evaluation of eugenitol are not extensively documented in the available literature. The following sections provide generalized methodologies that can be adapted for working with eugenitol and similar chromone compounds.
Extraction and Isolation from Natural Sources
Chemical Synthesis
A specific, detailed protocol for the chemical synthesis of 5,7-dihydroxy-2,6-dimethylchromen-4-one (eugenitol) is not explicitly described in the reviewed literature. However, the synthesis of other substituted chromone derivatives has been reported. For instance, the synthesis of 5,7-dihydroxy-4,8-dimethylchromen-2-one has been achieved using methyl phloroglucinol as a starting material[5]. A plausible synthetic route for eugenitol could potentially be adapted from such methods, likely involving the condensation of a suitably substituted phenol with a β-ketoester or a similar precursor, followed by cyclization to form the chromone ring.
Biological Activity Assays
The antioxidant activity of eugenitol can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
General Protocol:
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Prepare a stock solution of eugenitol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the eugenitol stock solution.
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Prepare a fresh solution of DPPH in the same solvent.
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In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the eugenitol solutions.
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Include a control containing the DPPH solution and the solvent only.
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Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
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Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
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The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
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The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration[6][7][8].
The anti-inflammatory potential of eugenitol can be assessed by its ability to scavenge nitric oxide radicals.
Principle: This assay measures the inhibition of nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside. The amount of remaining nitric oxide is quantified using the Griess reagent.
General Protocol:
-
Prepare a stock solution of eugenitol in a suitable solvent.
-
Prepare a series of dilutions of the eugenitol stock solution.
-
Prepare a solution of sodium nitroprusside in a phosphate-buffered saline (PBS).
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In a suitable reaction vessel, mix the sodium nitroprusside solution with different concentrations of the eugenitol solutions.
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Incubate the reaction mixtures at room temperature under a light source for a specified time (e.g., 150 minutes).
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After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each reaction mixture.
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Allow the color to develop for a few minutes.
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Measure the absorbance of the resulting chromophore at approximately 546 nm.
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The percentage of nitric oxide scavenging is calculated based on the difference in absorbance between the control (without the sample) and the test samples[9][10][11].
The antimicrobial activity of eugenitol can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
General Protocol:
-
Prepare a stock solution of eugenitol in a suitable solvent that is not toxic to the test microorganisms at the concentrations used.
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the eugenitol solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).
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Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).
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Inoculate each well of the microtiter plate with the microbial suspension.
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Include a positive control (microorganism in broth without eugenitol) and a negative control (broth only).
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Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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After incubation, visually inspect the wells for turbidity to determine the lowest concentration of eugenitol that inhibits microbial growth. This concentration is the MIC[12][13][14][15][16].
Signaling Pathways
While the specific signaling pathways modulated by eugenitol are still under investigation, research on the related compound eugenol and other polyphenols provides insights into potential mechanisms of action. Eugenol has been shown to modulate key inflammatory and neuroprotective pathways, including the NF-κB and MAPK signaling pathways. It is plausible that eugenitol, as a structurally related chromone, may exert its effects through similar mechanisms.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In an activated state, it promotes the expression of pro-inflammatory genes. Many natural polyphenols exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by eugenitol.
Potential Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including inflammation, stress responses, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Dysregulation of these pathways is implicated in neurodegenerative diseases. Polyphenols have been shown to modulate MAPK signaling, often leading to neuroprotective effects.
Caption: Potential modulation of MAPK signaling pathways by eugenitol.
Safety and Toxicology
A comprehensive safety profile, including a specific LD₅₀ value for eugenitol, is not available in the public domain. The available toxicological data predominantly pertains to the related compound eugenol or other chromone derivatives. For instance, the intraperitoneal LD₅₀ for the parent compound chromone in mice has been reported as 91 mg/kg[17]. However, this value should not be directly extrapolated to eugenitol due to differences in their chemical structures. A safety data sheet for 5,7-dihydroxychromone indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and has no listed hazard statements[18]. Nevertheless, as with any chemical compound, appropriate safety precautions should be taken during handling.
Conclusion
Eugenitol is a promising natural compound with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties. Its potential to interfere with key pathological processes in neurodegenerative diseases, such as amyloid-β aggregation, warrants further in-depth investigation. While detailed experimental protocols and a comprehensive safety profile for eugenitol are currently limited, the information provided in this guide serves as a foundational resource for researchers. Future studies should focus on elucidating the specific mechanisms of action, developing standardized protocols for its study, and thoroughly evaluating its safety and efficacy to unlock its full therapeutic potential.
References
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- 4. "Isolation and Identification of cloves oil from eugenia caryophyllata " by Zeid Abdul-Majied Nima [bsj.uobaghdad.edu.iq]
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- 6. acmeresearchlabs.in [acmeresearchlabs.in]
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- 9. ijpjournal.com [ijpjournal.com]
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- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 14. protocols.io [protocols.io]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. Chromone | CAS#:491-38-3 | Chemsrc [chemsrc.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
